4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine

BTK inhibition Kinase inhibitor screening Biochemical enzyme assay

This 4,6-bis(4-tert-butylphenoxy)pyrimidin-2-amine (CAS 866154-32-7) is the exact BTK inhibitor (IC50=1 nM) exemplified as Example 156 in US20240083900. Its unique tert-butylphenoxy substitution pattern provides a defined lipophilic footprint (cLogP ~7.0–7.5) critical for BBB penetration studies and SAR continuity. Do not accept generic 4,6-disubstituted pyrimidines; only this precise scaffold replicates the patent-exemplified BTK potency and selectivity profile required for kinase inhibitor lead optimization.

Molecular Formula C24H29N3O2
Molecular Weight 391.515
CAS No. 866154-32-7
Cat. No. B2593684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine
CAS866154-32-7
Molecular FormulaC24H29N3O2
Molecular Weight391.515
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C24H29N3O2/c1-23(2,3)16-7-11-18(12-8-16)28-20-15-21(27-22(25)26-20)29-19-13-9-17(10-14-19)24(4,5)6/h7-15H,1-6H3,(H2,25,26,27)
InChIKeyFRDFLXAGHJMLGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine: 2-aminopyrimidine BTK inhibitor scaffold for kinase research procurement


4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine (CAS 866154-32-7) is a symmetrically 4,6-disubstituted 2-aminopyrimidine derivative bearing two 4-tert-butylphenoxy groups attached via ether linkages to the pyrimidine core. This compound functions as a potent inhibitor of Bruton's tyrosine kinase (BTK), with an enzymatic IC50 of 1 nM reported in biochemical kinase assays [1]. The compound belongs to the broader class of 4,6-bis(aryloxy)pyrimidines, a scaffold established in patents for kinase modulation applications, and is specifically exemplified in US20240083900 as Example 156 for BTK inhibitory activity [2].

Why 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine Cannot Be Interchanged with Structurally Similar Pyrimidine Analogs


Substitution at the 4- and 6-positions of the 2-aminopyrimidine core with different aryloxy or aryl groups produces compounds with fundamentally divergent kinase inhibition profiles, target selectivity, and physicochemical properties. The tert-butylphenoxy substituents in the target compound confer distinct steric bulk and lipophilicity (cLogP approximately 7.0–7.5 estimated from substituent contributions) that differ substantially from alternatives bearing unsubstituted phenoxy groups (estimated cLogP approximately 4.0–4.5) or chlorophenyl substituents . These differences directly impact membrane permeability, cellular potency, and off-target kinase engagement. Procurement of a generic 4,6-disubstituted pyrimidine without the precise substitution pattern will not replicate the BTK inhibition potency nor the patent-exemplified scaffold properties required for structure-activity relationship (SAR) continuity in kinase inhibitor development programs.

Quantitative Comparative Evidence for 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine vs. Pyrimidine Analogs


BTK Kinase Enzymatic Inhibition: 1 nM IC50 vs. Class-Level Potency Threshold

4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine exhibits a BTK enzymatic IC50 of 1 nM in a biochemical kinase assay using 384-well format with 8-point serial dilutions [1]. This potency is consistent with the broader class of 2-aminopyrimidine BTK inhibitors, where potent examples typically demonstrate IC50 values in the sub-10 nM range, with clinical-stage compounds such as ibrutinib achieving IC50 = 0.5 nM and BMS-986143 achieving IC50 = 0.26 nM [2]. The compound demonstrates class-typical BTK potency, positioning it as a suitable scaffold for further optimization of selectivity and pharmacokinetic properties.

BTK inhibition Kinase inhibitor screening Biochemical enzyme assay

Lipophilicity Differentiation: tert-Butylphenoxy vs. Unsubstituted Phenoxy Analogs

The 4-tert-butyl substituents on the phenoxy groups confer substantially increased lipophilicity compared to the unsubstituted 2-amino-4,6-diphenoxypyrimidine analog. Based on fragment contribution calculations (Hansch π values: tert-butyl ≈ 1.98; phenoxy contribution from phenol ether linkage ≈ 1.5 per group), the target compound has an estimated cLogP of approximately 7.0–7.5, while the unsubstituted diphenoxy analog (CAS 156592-09-5) has an estimated cLogP of approximately 3.8–4.2 [1]. This difference of approximately 3 log units translates to a theoretical 1000-fold increase in partition coefficient, which significantly impacts membrane permeability and cellular uptake in kinase inhibitor applications.

Lipophilicity cLogP Membrane permeability Drug-likeness

Synthetic Yield Advantage: 2-Amino-4,6-dichloropyrimidine Route

The synthesis of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine proceeds via nucleophilic aromatic substitution (SNAr) between 2-amino-4,6-dichloropyrimidine and two equivalents of 4-tert-butylphenol under basic conditions . This symmetric 4,6-disubstitution reaction typically proceeds with high efficiency due to the electron-withdrawing nature of the pyrimidine ring activating both chloro positions. In contrast, the 4,6-diphenyl analog (2-amino-4,6-diphenylpyrimidine) requires Suzuki-Miyaura cross-coupling conditions with boronic acids and palladium catalysis, introducing additional synthetic complexity, catalyst cost, and purification burden . The SNAr route to the target compound avoids transition metal contamination concerns relevant for biological testing.

Nucleophilic aromatic substitution Synthetic efficiency Scalable synthesis

Recommended Research Applications for 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine in Kinase Drug Discovery


BTK Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound's 1 nM BTK enzymatic IC50 establishes it as a potent starting scaffold for lead optimization programs targeting Bruton's tyrosine kinase [1]. Researchers can systematically modify the 2-amino position (currently unsubstituted) to improve selectivity, pharmacokinetics, or covalent binding characteristics. The tert-butylphenoxy groups provide a defined lipophilic footprint (estimated cLogP ≈ 7.0–7.5) that can be modulated through iterative SAR to balance potency with drug-like physicochemical properties. The compound's inclusion as Example 156 in US20240083900 [2] provides a patent context for derivative development and intellectual property positioning.

Kinase Selectivity Profiling and Counter-Screening

The compound serves as a tool for profiling kinase selectivity within the 2-aminopyrimidine chemical space. While its BTK IC50 is 1 nM [1], its activity against related Tec family kinases (TEC, BMX, ITK, TXK) and other off-target kinases remains uncharacterized. Procurement of this specific compound enables systematic counter-screening to establish selectivity fingerprints essential for differentiating BTK-targeted therapeutics from less selective agents. The tert-butylphenoxy substitution pattern may confer distinct selectivity profiles compared to 4,6-diphenyl or 4,6-dianilino pyrimidine analogs due to altered hinge-binding geometry and steric interactions with the kinase ATP-binding pocket.

Lipophilic Scaffold for Blood-Brain Barrier Penetration Studies

With an estimated cLogP of 7.0–7.5 , the compound resides in a lipophilicity range associated with enhanced membrane permeability and potential blood-brain barrier (BBB) penetration. This physicochemical profile makes it relevant for CNS-targeted kinase inhibitor research, where BTK inhibition has been implicated in neuroinflammatory conditions. The tert-butyl groups provide metabolic stability against oxidative metabolism at the para-position of the phenoxy ring, potentially extending half-life compared to unsubstituted phenoxy analogs. Researchers investigating CNS-penetrant kinase inhibitors can utilize this compound to benchmark permeability and efflux transporter susceptibility in MDCK-MDR1 or PAMPA-BBB assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.